molecular formula C14H13NO2 B6338327 2-hydroxy-N-(4-methylphenyl)benzamide CAS No. 7164-80-9

2-hydroxy-N-(4-methylphenyl)benzamide

Cat. No.: B6338327
CAS No.: 7164-80-9
M. Wt: 227.26 g/mol
InChI Key: QMLRNTPTRWMCOP-UHFFFAOYSA-N
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Description

2-hydroxy-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H13NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-methylphenyl group and the benzene ring is hydroxylated at the 2-position.

Future Directions

The future directions for research on 2-Hydroxy-N-p-tolyl-benzamide could include further exploration of its synthesis, structural analysis, reactivity, mechanism of action, and potential applications. Given the biological activities observed in similar compounds, there may be potential for 2-Hydroxy-N-p-tolyl-benzamide to be used in various applications, including medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-methylphenyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-hydroxy-N-(4-methylphenyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 2-position and the 4-methylphenyl group on the amide nitrogen differentiates it from other benzamide derivatives, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-hydroxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)15-14(17)12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLRNTPTRWMCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The 4′-methyl-salicylanilide was prepared by condensing phenyl salicylate with 4-toluidine then purified as described in Example 2a. A ligand mixture was then prepared from 4′-methyl-salicylanilide and binaphthol using the procedure described in Example 5a. 31P NMR (121.77 MHz): several peaks between 117.1-117.8 ppm.
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Synthesis routes and methods II

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